molecular formula C20H23BrN4O4S B15085582 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B15085582
M. Wt: 495.4 g/mol
InChI Key: ZGGMOWSNYDSYNV-HYARGMPZSA-N
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Description

2-(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)-N’-(4-METHOXYBENZYLIDENE)ACETOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a sulfonyl group, and a methoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)-N’-(4-METHOXYBENZYLIDENE)ACETOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperazine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Bromination: The aromatic ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Condensation with Acetohydrazide: The brominated sulfonyl piperazine is then condensed with acetohydrazide in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)-N’-(4-METHOXYBENZYLIDENE)ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the methoxybenzylidene moiety.

    Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced methoxybenzylidene derivatives.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

2-(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)-N’-(4-METHOXYBENZYLIDENE)ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Material Science: It is used in the development of advanced materials with specific electronic and optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential as a therapeutic agent.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)-N’-(4-METHOXYBENZYLIDENE)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of critical biochemical pathways, resulting in the desired therapeutic effects. The methoxybenzylidene moiety plays a crucial role in enhancing the binding affinity of the compound to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)-N’-(4-METHYLBENZYLIDENE)ACETOHYDRAZIDE
  • 2-(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)-N’-(4-ETHOXYBENZYLIDENE)ACETOHYDRAZIDE
  • 2-(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)-N’-(4-FLUOROBENZYLIDENE)ACETOHYDRAZIDE

Uniqueness

2-(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)-N’-(4-METHOXYBENZYLIDENE)ACETOHYDRAZIDE is unique due to the presence of the methoxybenzylidene moiety, which imparts specific electronic and steric properties. This uniqueness enhances its binding affinity to molecular targets and its potential therapeutic applications.

Properties

Molecular Formula

C20H23BrN4O4S

Molecular Weight

495.4 g/mol

IUPAC Name

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H23BrN4O4S/c1-29-18-6-2-16(3-7-18)14-22-23-20(26)15-24-10-12-25(13-11-24)30(27,28)19-8-4-17(21)5-9-19/h2-9,14H,10-13,15H2,1H3,(H,23,26)/b22-14+

InChI Key

ZGGMOWSNYDSYNV-HYARGMPZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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